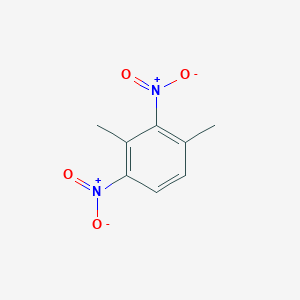

2,4-Dinitro-m-xylene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUSVHGZGPBZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209047 | |

| Record name | m-Xylene, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-02-1 | |

| Record name | 1,3-Dimethyl-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Xylene, 2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Xylene, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,4-Dinitro-m-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2,4-Dinitro-m-xylene (1,3-Dimethyl-2,4-dinitrobenzene), a significant nitroaromatic compound. This document details its fundamental characteristics, methods for its synthesis and analysis, and insights into its reactivity and biological interactions. The information is presented to support research and development activities in chemistry and the life sciences.

Core Physical and Chemical Properties

2,4-Dinitro-m-xylene is a yellow crystalline solid that is a derivative of m-xylene.[1] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [2][3][4] |

| Molecular Weight | 196.16 g/mol | [2][3][4] |

| Melting Point | 82-84 °C | [3][5] |

| Boiling Point | ~301.6 °C | [1][3] |

| Density | 1.346 ± 0.06 g/cm³ | [5] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol and acetone. | [1] |

| CAS Number | 603-02-1 | [2][3] |

| InChI Key | XUUSVHGZGPBZLS-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,4-Dinitro-m-xylene.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Distinct signals for the methyl groups (around 2.6 ppm) and aromatic protons (between 8.5-9.0 ppm), with splitting patterns influenced by the nitro groups.[1] |

| IR Spectroscopy | Confirmatory peaks for the nitro groups, including asymmetric NO₂ stretching at approximately 1530 cm⁻¹ and symmetric stretching around 1350 cm⁻¹.[1] |

| Mass Spectrometry | The molecular ion peak can be observed, confirming the molecular weight of the compound.[1] |

Experimental Protocols

Synthesis of 2,4-Dinitro-m-xylene via Nitration of m-Xylene

The most common method for synthesizing 2,4-Dinitro-m-xylene is the direct nitration of m-xylene.

Materials:

-

m-Xylene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Dichloroethane (solvent)

-

Sodium Bicarbonate solution (dilute)

-

Dean-Stark apparatus

-

Two-necked round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a two-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 50 mmol of m-xylene and 10 ml of dichloroethane.

-

Heat the mixture to reflux temperature.

-

Slowly and continuously add 4.23 ml of 70% nitric acid over a period of 4 hours. The water formed during the reaction is removed azeotropically using the Dean-Stark apparatus.

-

After the addition is complete, continue refluxing for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Transfer the filtrate to a separatory funnel and wash it with a dilute sodium bicarbonate solution to neutralize and remove excess acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product, which is a mixture of dinitro-isomers, can be purified by fractional crystallization or chromatography.[1]

Purification by Fractional Crystallization

This method leverages the differences in solubility of the dinitro-m-xylene isomers in a specific solvent at varying temperatures.

Materials:

-

Crude 2,4-Dinitro-m-xylene

-

Ethanol (or other suitable solvent)

-

Erlenmeyer flask

-

Heating mantle or water bath

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Slowly cool the solution to room temperature to allow for the crystallization of the desired isomer.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove impurities.

-

Dry the purified crystals in a vacuum oven.

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is an effective technique for analyzing the purity of 2,4-Dinitro-m-xylene and for preparative separation of isomers.

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 column or equivalent reverse-phase column

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]

Procedure:

-

Prepare a standard solution of purified 2,4-Dinitro-m-xylene of known concentration in the mobile phase.

-

Prepare a sample solution of the synthesized product.

-

Set the HPLC parameters (flow rate, injection volume, detector wavelength).

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity of the sample by comparing the retention time and peak area with the standard.

Chemical Reactivity

Reduction of Nitro Groups

The nitro groups of 2,4-Dinitro-m-xylene can be reduced to form the corresponding amino derivatives, such as 2,4-diamino-m-xylene. This reduction can be challenging and may require prolonged reaction times with reagents like ammonium sulfide at elevated temperatures.

Condensation Reactions

2,4-Dinitro-m-xylene can undergo condensation reactions. For instance, it reacts with ethyl oxalate in the presence of a strong base like sodium ethoxide to form dinitro-m-xylylpyruvic acid.[1] This reaction typically occurs at one of the methyl groups.[1]

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 2,4-Dinitro-m-xylene.

Plausible Metabolic Pathway

The biodegradation of 2,4-Dinitro-m-xylene is expected to follow pathways similar to other nitroaromatic compounds like 2,4-Dinitrotoluene (DNT). Microorganisms can utilize it as a source of carbon and nitrogen. Aerobic degradation often starts with an oxidative step where a dioxygenase enzyme attacks the aromatic ring, leading to the release of a nitrite group and the formation of a catechol intermediate.[1] Anaerobic degradation typically involves the reduction of the nitro groups.

Caption: Plausible aerobic and anaerobic metabolic pathways for 2,4-Dinitro-m-xylene.

References

CAS number and molecular structure of 2,4-Dinitro-m-xylene.

An In-depth Technical Guide to 2,4-Dinitro-m-xylene

This technical guide provides a comprehensive overview of 2,4-Dinitro-m-xylene, also known as 1,3-dimethyl-2,4-dinitrobenzene. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this chemical compound.

Core Compound Information

CAS Number: 603-02-1[1][2][3][4][5]

Molecular Structure:

2,4-Dinitro-m-xylene is an aromatic compound characterized by a benzene ring substituted with two methyl groups at positions 1 and 3, and two nitro groups at positions 2 and 4.

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative data for 2,4-Dinitro-m-xylene.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [2][3][4][5] |

| Molecular Weight | 196.16 g/mol | [1][2][3][4][5] |

| Melting Point | 82-84 °C | [5] |

| Boiling Point | 301.6 °C (Predicted) | [3][5] |

| Density | 1.346 ± 0.06 g/cm³ | [5] |

| LogP | 2.36 | [2] |

| PSA (Polar Surface Area) | 91.64 Ų | [5] |

| InChI Key | XUUSVHGZGPBZLS-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Synthesis of Dinitroxylenes via Nitration of Xylene

The production of 2,4-Dinitro-m-xylene is achieved through the nitration of m-xylene. While specific process parameters can vary, the following protocol for the synthesis of a dinitro-xylene isomer from p-xylene provides a representative methodology for this type of reaction.[6]

Materials:

-

p-Xylene (or m-xylene for the target compound)

-

Nitric acid

-

Sulfuric acid

-

Water

-

Ethyl alcohol (for purification)

-

Reaction flask with agitator

-

Separating funnel

-

Heating and cooling apparatus

Procedure:

-

Preparation of the Nitrating Mixture: A mixed acid solution is prepared by combining nitric acid and sulfuric acid.

-

First Nitration (Mononitration): For the synthesis of the mononitro derivative, p-xylene is nitrated at approximately 30°C.[6] The mononitro-xylene can be used in the subsequent step without extensive purification.[6]

-

Second Nitration (Dinitration): The mononitro-xylene is added to a reaction flask and heated to a temperature 5-10°C below the target reaction temperature. The mixed acid is then added dropwise while stirring, allowing the temperature to rise to the desired value (e.g., 80°C for dinitro-p-xylene), where it is maintained for a specific duration (e.g., 0.5 hours).[6]

-

Work-up and Isolation: After the reaction, the mixture is poured into a separating funnel to remove the residual acid layer. The product-containing layer is then processed further.

-

Purification: The crude dinitro-xylene can be purified by crystallization. For instance, isomers of dinitro-p-xylene can be separated based on their differential solubility in cold ethyl alcohol.[6]

Signaling Pathways and Logical Relationships

The synthesis of 2,4-Dinitro-m-xylene from m-xylene is a stepwise electrophilic aromatic substitution reaction. The methyl groups on the xylene ring direct the incoming nitro groups to specific positions. The following diagram illustrates the logical progression of this synthesis.

Caption: Synthetic pathway of 2,4-Dinitro-m-xylene.

Applications and Reactivity

2,4-Dinitro-m-xylene serves as a significant intermediate in organic synthesis.[1] Its primary applications stem from the reactivity of the nitro groups.

-

Precursor to Amino Derivatives: The nitro groups can be reduced to form the corresponding amino compounds, such as 2,4-diamino-m-xylene.[1] This reduction can sometimes be challenging, requiring prolonged reaction times with reagents like ammonium sulfide at elevated temperatures.[1] These diamino derivatives are precursors to nitrogen-rich heterocyclic compounds.[1]

-

Condensation Reactions: The methyl groups can participate in condensation reactions. For example, it reacts with ethyl oxalate in the presence of a strong base to form a dinitro-m-xylylpyruvic acid.[1]

-

Environmental Relevance: As a nitroaromatic compound, 2,4-Dinitro-m-xylene's environmental fate is of interest. Research has shown that it is biodegradable, with microorganisms capable of utilizing it as a source of carbon and nitrogen.[1] Aerobic degradation pathways for similar compounds often involve an initial oxidative step by a dioxygenase enzyme, leading to the release of a nitrite group.[1]

References

- 1. 2,4-Dinitro-m-xylene | 603-02-1 | Benchchem [benchchem.com]

- 2. m-Xylene, 2,4-dinitro- | SIELC Technologies [sielc.com]

- 3. 2,4-Dinitro-m-xylene | 603-02-1 | FD67702 | Biosynth [biosynth.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Analysis of the Solubility of 2,4-Dinitro-m-xylene in Common Organic Solvents

Introduction

2,4-Dinitro-m-xylene, a nitroaromatic compound, serves as a significant intermediate in the synthesis of various industrial and research chemicals, including dyes and polymers.[1] Its chemical formula is C8H8N2O4, and it is also known as 1,3-dimethyl-2,4-dinitrobenzene.[2] Understanding the solubility of this compound in different organic solvents is crucial for its purification, reaction control, and application development. This guide provides a detailed overview of the solubility of 2,4-Dinitro-m-xylene, outlines experimental protocols for solubility determination, and presents the data in a clear, accessible format for researchers, scientists, and professionals in drug development.

Quantitative Solubility Data

| Solvent Class | Common Solvents | Qualitative Solubility of 2,4-Dinitro-m-xylene |

| Alcohols | Ethanol, Methanol | Soluble |

| Ethers | Diethyl Ether | Soluble[3] |

| Ketones | Acetone | Soluble |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble |

| Chlorinated Solvents | Tetrachloroethylene | Soluble (as a nonpolar solvent for organic materials)[4] |

| Polar Aprotic Solvents | N/A | Data not readily available |

| Nonpolar Solvents | Hexane, Cyclohexane | Expected to have lower solubility |

Note: The term "soluble" is qualitative. For precise applications, experimental determination of solubility in g/100mL or mol/L at a specific temperature is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a solid organic compound like 2,4-Dinitro-m-xylene in an organic solvent. This protocol is a composite of standard laboratory practices.[5][6][7]

Objective: To quantitatively determine the solubility of 2,4-Dinitro-m-xylene in a specific organic solvent at a given temperature.

Materials:

-

2,4-Dinitro-m-xylene (solid)

-

Selected organic solvent

-

Analytical balance

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (e.g., water bath)

-

Micropipettes

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4-Dinitro-m-xylene to a known volume of the chosen solvent in a test tube or vial. An excess is necessary to ensure the solution becomes saturated.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a constant temperature bath set to the desired temperature.

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the presence of undissolved solid.

-

-

Separation of Saturated Solution:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. To avoid transferring any solid particles, a syringe filter can be used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent in a fume hood, using a gentle stream of air or nitrogen, or by placing it in a low-temperature oven or vacuum desiccator.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the solid residue of 2,4-Dinitro-m-xylene.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2,4-Dinitro-m-xylene by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in grams per 100 mL of solvent or other appropriate units.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents with care as they are often flammable and volatile.[7]

-

2,4-Dinitro-m-xylene is a chemical that should be handled with caution; consult its Safety Data Sheet (SDS) before use.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Workflow for Experimental Solubility Determination.

References

- 1. 2,4-Dinitro-m-xylene | 603-02-1 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrachloroethylene - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

Environmental Fate and Biodegradation of 2,4-Dinitro-m-xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitro-m-xylene (2,4-DNX), a nitroaromatic hydrocarbon, is a compound of significant environmental interest due to its potential persistence and toxicity. As a derivative of xylene, it can be found in industrial effluents, particularly from manufacturing processes involving dyes, explosives, and other chemical intermediates. Understanding its environmental fate and the mechanisms of its biodegradation is crucial for developing effective bioremediation strategies and assessing its ecological risk. This technical guide provides an in-depth overview of the current knowledge on the environmental distribution, abiotic degradation, and microbial breakdown of 2,4-Dinitro-m-xylene. Due to the limited specific data available for 2,4-DNX, this guide draws upon information from closely related and well-studied compounds, such as 2,4-dinitrotoluene (2,4-DNT), to infer its likely behavior in the environment.

Physicochemical Properties of 2,4-Dinitro-m-xylene

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. The following table summarizes the key physicochemical properties of 2,4-Dinitro-m-xylene.

| Property | Value | Reference |

| Chemical Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Appearance | Neat | [1] |

| Water Solubility | Data not available for 2,4-DNX. For comparison, 2,4-DNT is sparingly soluble. | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | Data not available for 2,4-DNX. For comparison, the log K_ow_ of 2,4-DNT is 1.98. | |

| Vapor Pressure | Data not available for 2,4-DNX. | |

| Melting Point | 82.00 °C | |

| Boiling Point | 301.60 °C |

Environmental Fate

The environmental fate of 2,4-Dinitro-m-xylene is determined by a combination of abiotic and biotic processes that lead to its transformation and degradation.

Abiotic Degradation

Hydrolysis: The carbon-nitrogen bonds of the nitro groups attached to the aromatic ring in compounds like 2,4-DNX are generally stable and not readily susceptible to hydrolysis under typical environmental conditions[3]. Therefore, hydrolysis is not considered a major abiotic degradation pathway for this compound.

Biotic Degradation

The primary mechanism for the removal of 2,4-Dinitro-m-xylene from the environment is expected to be microbial degradation. Both aerobic and anaerobic pathways have been identified for the degradation of related nitroaromatic compounds.

Aerobic Biodegradation:

Under aerobic conditions, the biodegradation of nitroaromatic compounds can be initiated by two main enzymatic strategies:

-

Reductive Pathway: The initial step involves the reduction of one of the nitro groups to a nitroso and then a hydroxylamino group, which can be further reduced to an amino group. This pathway is common for many nitroaromatic compounds.

-

Oxidative Pathway: A dioxygenase enzyme can attack the aromatic ring, leading to the release of a nitrite group and the formation of a catechol intermediate. This catechol can then undergo ring cleavage, leading to intermediates that can enter central metabolic pathways.

Microorganisms from the genus Rhodococcus have been shown to be particularly effective in degrading nitroaromatic compounds. For instance, Rhodococcus species can utilize 2,4-dinitrophenol as a sole carbon and nitrogen source[3]. While specific studies on 2,4-DNX are scarce, it is plausible that similar enzymatic machinery could act on this compound.

Anaerobic Biodegradation:

Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the nitro groups. This process is often faster than aerobic degradation for highly substituted nitroaromatics. The stepwise reduction of the two nitro groups of 2,4-DNX would lead to the formation of nitroso, hydroxylamino, and amino intermediates. The expected final product of complete reduction is 2,4-diamino-m-xylene. Studies on 2,4-DNT have shown that under anaerobic conditions, it is reduced to 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and subsequently to 2,4-diaminotoluene[4].

Proposed Biodegradation Pathway of 2,4-Dinitro-m-xylene

Based on the degradation pathways of analogous compounds like 2,4-DNT, a putative biodegradation pathway for 2,4-Dinitro-m-xylene is proposed below. This pathway involves both reductive and oxidative steps that could occur under different environmental conditions.

Caption: Proposed biodegradation pathway of 2,4-Dinitro-m-xylene.

Experimental Protocols for Biodegradation Studies

To investigate the biodegradation of 2,4-Dinitro-m-xylene, a series of well-defined experimental protocols are required. The following outlines a general workflow for such studies, adapted from methodologies used for other nitroaromatic compounds.

Enrichment and Isolation of Degrading Microorganisms

-

Sample Collection: Collect soil or water samples from sites contaminated with nitroaromatic compounds.

-

Enrichment Culture: In a minimal salts medium, add 2,4-Dinitro-m-xylene as the sole source of carbon and/or nitrogen. Inoculate with the collected environmental sample.

-

Serial Dilution and Plating: After successive transfers to fresh medium, serially dilute the enrichment culture and plate onto solid minimal medium containing 2,4-DNX.

-

Isolation and Identification: Isolate distinct colonies and identify them using morphological and molecular techniques (e.g., 16S rRNA gene sequencing).

Biodegradation Assays

-

Batch Cultures: Grow the isolated strains in liquid minimal medium with a known concentration of 2,4-DNX.

-

Sampling: At regular intervals, withdraw samples from the culture.

-

Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Controls: Include sterile controls (medium with 2,4-DNX but no bacteria) and biotic controls (bacteria in medium without 2,4-DNX).

Analytical Methods

-

Sample Preparation: Extract the aqueous samples with a suitable organic solvent (e.g., ethyl acetate) to concentrate the analytes.

-

HPLC Analysis: Use a C18 reverse-phase column with a mobile phase of acetonitrile and water. Detection can be performed using a UV detector at a wavelength appropriate for 2,4-DNX and its expected metabolites.

-

GC-MS Analysis: For volatile or semi-volatile metabolites, derivatization may be necessary before analysis by GC-MS to improve volatility and thermal stability.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for studying the biodegradation of 2,4-Dinitro-m-xylene.

Caption: A typical experimental workflow for biodegradation studies.

Conclusion

The environmental fate and biodegradation of 2,4-Dinitro-m-xylene are complex processes that are not yet fully elucidated. Based on the behavior of structurally similar nitroaromatic compounds, it is anticipated that both abiotic and biotic degradation mechanisms contribute to its transformation in the environment. Microbial degradation, particularly through reductive and oxidative pathways, is likely the most significant removal process. Further research is needed to isolate and characterize microorganisms capable of degrading 2,4-DNX, to determine its degradation kinetics and half-life in various environmental compartments, and to fully identify the intermediates and final products of its biodegradation. The experimental approaches and conceptual models presented in this guide provide a framework for future investigations into the environmental behavior of this important industrial chemical.

References

In-Depth Technical Guide: Health and Safety Considerations for Handling 2,4-Dinitro-m-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for the handling of 2,4-Dinitro-m-xylene (CAS No. 603-02-1). The information is intended for laboratory personnel and professionals in drug development who may work with this chemical intermediate. This document summarizes available toxicological data, outlines safe handling procedures, and details emergency protocols. Due to the limited specific toxicological data for 2,4-Dinitro-m-xylene, information from closely related nitroaromatic compounds, such as dinitrotoluenes (DNTs), is included to provide a more complete understanding of the potential hazards.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Dinitro-m-xylene is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Formula | C₈H₈N₂O₄ | [CymitQuimica] |

| Molecular Weight | 196.16 g/mol | [Biosynth] |

| Appearance | Yellow solid | [CymitQuimica] |

| Melting Point | 82 °C | [Biosynth] |

| Boiling Point | 301.6 °C | [Biosynth] |

| Synonyms | 1,3-Dimethyl-2,4-dinitrobenzene | [Biosynth] |

Toxicological Data

Acute Toxicity

No specific LD50 or LC50 values for 2,4-Dinitro-m-xylene have been identified. However, dinitrotoluenes are known to be toxic. For instance, 2,4-DNT is classified as having borderline acute toxicity between toxic and harmful in oral rat studies. [Health & Environmental Research Online] The primary routes of occupational exposure to DNTs are inhalation and dermal contact. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure]

Chronic Toxicity and Carcinogenicity

Chronic inhalation exposure to 2,4-dinitrotoluene in humans has been shown to affect the central nervous system and the blood. [EPA] Animal studies with 2,4-dinitrotoluene have shown an increased risk of hepatocellular carcinomas, subcutaneous tumors in rats, and renal tumors in mice. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure] The International Agency for Research on Cancer (IARC) has not classified 2,4-Dinitro-m-xylene. NIOSH considers dinitrotoluene to be a potential occupational carcinogen. [CDC]

Mutagenicity

While specific mutagenicity data for 2,4-Dinitro-m-xylene is unavailable, the Ames test is a common method for assessing the mutagenic potential of chemical compounds. [YouTube] This bacterial reverse mutation assay can determine if a substance can induce point mutations in DNA. [Tox Lab]

Health Effects on Organ Systems

Based on studies of dinitrotoluenes, exposure to 2,4-Dinitro-m-xylene may pose risks to several organ systems:

-

Hematopoietic System: Can lead to conditions like cyanosis and anemia. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure]

-

Cardiovascular System: Associated with ischemic heart disease. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure]

-

Nervous System: May cause symptoms such as muscular weakness, headaches, and dizziness. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure]

-

Reproductive System: In animal studies, dinitrotoluenes have been linked to reduced sperm counts and altered sperm morphology. [Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for both understanding existing data and designing new studies.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance. [OECD]

Principle: A stepwise procedure with a limited number of animals is used. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing.

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is typically administered in a constant volume, with the concentration varied. Water is the preferred vehicle; if the substance is not soluble in water, an appropriate alternative is used.

-

Administration: The substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to evaluate the mutagenic potential of chemicals. [Tox Lab, YouTube]

Principle: The test uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine). The assay measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Methodology:

-

Bacterial Strains: Use of multiple strains is required to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic. [YouTube]

-

Test Procedure (Preincubation Method):

-

The test substance, bacterial culture, and S9 mix (or buffer) are incubated together.

-

The mixture is then mixed with an overlay agar and poured onto the surface of a minimal agar plate.

-

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Signaling and Metabolic Pathways

While the specific signaling pathways affected by 2,4-Dinitro-m-xylene are not well-documented, the metabolic pathway can be inferred from related nitroaromatic compounds like 2,4-Dinitrophenol (2,4-DNP). The primary metabolic route involves the reduction of the nitro groups.

Caption: Postulated metabolic pathway of 2,4-Dinitro-m-xylene.

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for 2,4-Dinitro-m-xylene. Therefore, it is prudent to adhere to the OELs for the closely related dinitrotoluenes (DNTs).

| Organization | Limit | Notes |

| OSHA (PEL) | 1.5 mg/m³ (8-hour TWA) | Permissible Exposure Limit. [NJ.gov] |

| NIOSH (REL) | 1.5 mg/m³ (10-hour TWA) | Recommended Exposure Limit. [NJ.gov] |

| ACGIH (TLV) | 0.2 mg/m³ (8-hour TWA) | Threshold Limit Value. [NJ.gov] |

| Germany (MAK) | No value established | The substance is under review. [Publisso] |

| European Union (IOELV) | No value established | [EU-OSHA, EU-OSHA] |

Safe Handling and Emergency Procedures

A systematic approach to safety is essential when handling 2,4-Dinitro-m-xylene.

Caption: Key safety considerations for handling 2,4-Dinitro-m-xylene.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter the environment.

This guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted before handling 2,4-Dinitro-m-xylene. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.

The Dinitration of m-Xylene: A Mechanistic and Methodological Guide

Abstract

The nitration of m-xylene is a cornerstone reaction in synthetic organic chemistry, pivotal for the creation of valuable intermediates used in the pharmaceutical, agrochemical, and dye industries. This technical guide provides an in-depth exploration of the reaction mechanism governing the formation of dinitro isomers from m-xylene. It details the stepwise electrophilic aromatic substitution, analyzes the directing effects that determine regioselectivity, presents quantitative data on isomer distribution, and furnishes detailed experimental protocols. Visualizations of the reaction pathways and mechanisms are provided to facilitate a comprehensive understanding of the process.

Introduction: Electrophilic Aromatic Nitration

The nitration of m-xylene (1,3-dimethylbenzene) is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process typically involves a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). This electrophile then attacks the electron-rich aromatic ring of m-xylene.

The reaction proceeds in a stepwise manner, first yielding mononitro-m-xylene isomers. Under more forcing conditions, a second nitro group can be introduced to form dinitro-m-xylene isomers. The regiochemical outcome of both nitration steps is dictated by the electronic and steric effects of the substituents already present on the benzene ring.

The Reaction Mechanism: A Stepwise Analysis

The formation of dinitro-m-xylene isomers occurs via a two-step nitration sequence. The conditions for each step can be controlled to favor either the mono- or dinitrated products.

Step 1: Mononitration of m-Xylene

The initial nitration of m-xylene is governed by the directing effects of the two methyl (-CH₃) groups. Methyl groups are activating substituents and are ortho, para-directors. In m-xylene, this leads to the activation of positions 2, 4, and 6. Position 5 is meta to both methyl groups and is therefore deactivated relative to the other positions.

-

Attack at C4/C6: These positions are electronically favored, being ortho to one methyl group and para to the other. They are sterically accessible, leading to the major product.

-

Attack at C2: This position is also activated (ortho to both methyl groups) but is sterically hindered by the proximity of the two methyl groups, resulting in the formation of a minor product.

The electrophilic attack by the nitronium ion results in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation by a weak base (like HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the mononitrated products.

dot

A Technical Guide to the Key Chemical Reactions of 2,4-Dinitro-m-xylene

Introduction

2,4-Dinitro-m-xylene (1,3-Dimethyl-2,4-dinitrobenzene) is an important nitroaromatic compound, characterized by a benzene ring substituted with two methyl groups and two nitro groups. The presence of these functional groups imparts a unique chemical reactivity to the molecule. The two electron-withdrawing nitro groups significantly influence the aromatic ring's electron density, making it susceptible to certain reactions, while the two methyl groups offer sites for side-chain modifications. This technical guide provides an in-depth exploration of the core chemical reactions involving 2,4-Dinitro-m-xylene, intended for researchers, chemists, and professionals in drug development and materials science.

Synthesis via Nitration of m-Xylene

The primary method for synthesizing 2,4-Dinitro-m-xylene is through the electrophilic aromatic substitution (dinitration) of m-xylene. The directing effects of the two methyl groups on the m-xylene ring, which are ortho- and para-directing activators, primarily guide the incoming nitro groups to the 2, 4, and 6 positions.[1] The initial nitration of m-xylene typically yields a mixture of mononitro isomers, which can then undergo further nitration to produce dinitroxylenes.[1]

Traditional methods employ a mixed acid system of nitric acid and sulfuric acid.[1] However, to improve selectivity and reduce corrosive waste, alternative methods have been developed using solid acid catalysts like zeolites or other nitrating systems.[1][2]

Experimental Protocol: Selective Nitration using Bismuth Nitrate

This protocol is adapted from a method designed to enhance the yield of 4-nitro-m-xylene, which can be extended for dinitration under modified conditions. The following illustrates a selective mononitration.[2]

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5 mL of petroleum ether.

-

Reagent Addition : Sequentially add m-xylene (3.0 mmol), acetic anhydride (6.0 mmol), and a zeolite molecular sieve catalyst (Hbeta, 0.8 g).

-

Nitrating Agent : Add Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O, 3.0 mmol) to the stirred mixture.

-

Reaction : Heat the mixture to reflux and maintain for 4 hours.

-

Work-up : After cooling, filter the reaction mixture to remove the catalyst.

-

Purification : Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the nitrated product.

Table 1: Nitration of m-Xylene - Conditions and Selectivity

| Nitrating System | Catalyst/Solvent | Conditions | Product (4-/2- ratio) | Yield | Reference |

|---|---|---|---|---|---|

| Bi(NO₃)₃·5H₂O / Ac₂O | Hbeta Zeolite / Petroleum Ether | Reflux, 2-6 h | 4-nitro-m-xylene (8.26) | 89.9% | [2] |

| AgNO₃ / BF₃·OEt₂ | Acetonitrile | 25°C, 18 h | 4-nitro-m-xylene (6.69) | N/A | [2] |

| Yb(OTf)₃ | Dichloroethane | Reflux, 12 h | 4-nitro-m-xylene (5.67) | N/A | [2] |

| HNO₃ / H₂SO₄ | None | 80°C (for dinitration) | 2,4-Dinitro-p-xylene* | N/A |[3] |

Note: Data for dinitration of p-xylene is provided for temperature context as specific yield data for 2,4-dinitro-m-xylene was not available in the search results.

Reduction of Nitro Groups

The nitro groups of 2,4-Dinitro-m-xylene can be readily reduced to form the corresponding amino derivatives, such as 2,4-diamino-m-xylene. These diamines are valuable intermediates in the synthesis of dyes and polymers.[1] The reduction can be achieved using various reagents, including metal catalysts (e.g., H₂/Pd, Pt, or Ni), or chemical reducing agents like ammonium sulfide or sodium disulfide.[1] Historical methods sometimes required prolonged reaction times at high temperatures.[1]

Experimental Protocol: General Reduction to Diamine

While a specific protocol for 2,4-Dinitro-m-xylene was not detailed in the search results, a general procedure for the reduction of dinitroaromatics using catalytic hydrogenation is as follows:

-

Setup : Charge a hydrogenation vessel (e.g., a Parr shaker) with 2,4-Dinitro-m-xylene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst : Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation : Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (e.g., 50 psi).

-

Reaction : Agitate the mixture at room temperature until hydrogen uptake ceases (typically several hours).

-

Work-up : Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the crude 2,4-diamino-m-xylene, which can be further purified by recrystallization or chromatography.

Table 2: Common Reducing Agents for Nitroaromatics

| Reducing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂ with Pd, Pt, or Ni | Room temp to 100°C, 1-50 atm H₂ | Amine | Clean, high-yielding, common in industry. |

| Fe, Zn, or Sn in acid (e.g., HCl) | Reflux | Amine | Classic method, often used in labs. |

| Ammonium Sulfide ((NH₄)₂S) | High temperature | Amine | Can sometimes allow for selective reduction of one nitro group.[1] |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Amine | A milder reducing agent. |

Oxidation of Methyl Groups

The methyl side-chains of 2,4-Dinitro-m-xylene can be oxidized to carboxylic acids using strong oxidizing agents.[4] Potassium permanganate (KMnO₄) is a common reagent for this transformation, converting alkylbenzenes to their corresponding benzoic acids.[5] This reaction requires the presence of at least one hydrogen atom on the benzylic carbon.[5] For 2,4-Dinitro-m-xylene, both methyl groups would be oxidized to form 2,4-Dinitroisophthalic acid .

Experimental Protocol: Oxidation with Potassium Permanganate

This is a general procedure for the oxidation of alkylbenzenes, adapted for 2,4-Dinitro-m-xylene.[5][6]

-

Setup : In a round-bottom flask fitted with a reflux condenser, combine 2,4-Dinitro-m-xylene (1.0 eq) with an aqueous solution of potassium permanganate (KMnO₄, >4.0 eq, for both methyl groups). A co-solvent like pyridine or a phase-transfer catalyst may be used to improve solubility.

-

Reaction : Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up : Cool the mixture and filter to remove the MnO₂.

-

Isolation : Acidify the clear filtrate with a strong acid (e.g., HCl) to a low pH. The carboxylic acid product, being less soluble in the acidic aqueous solution, will precipitate.

-

Purification : Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be used for further purification.

Table 3: Common Oxidizing Agents for Alkylbenzenes

| Oxidizing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or neutral, heat | Carboxylic Acid | Strong, inexpensive, and effective.[6] |

| Chromic Acid (H₂CrO₄) | H₂SO₄, heat | Carboxylic Acid | Strong oxidant, but generates chromium waste. |

| Nitric Acid (HNO₃) | Concentrated, heat | Carboxylic Acid | Can also lead to further nitration of the ring. |

Side-Chain Condensation Reactions

The methyl groups on the 2,4-Dinitro-m-xylene ring are weakly acidic and can be deprotonated by a strong base. The resulting carbanion can then act as a nucleophile in condensation reactions. A notable example is the reaction with ethyl oxalate in the presence of a strong base like sodium ethoxide.[1] This reaction leads to the formation of a dinitro-m-xylylpyruvic acid, where the condensation occurs at one of the methyl groups.[1]

Experimental Protocol: Condensation with Ethyl Oxalate

This protocol is based on descriptions of the reaction.[1]

-

Base Preparation : Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

-

Reactant Addition : To the cooled sodium ethoxide solution, add a solution of 2,4-Dinitro-m-xylene (1.0 eq) in absolute ethanol.

-

Condensation : Add diethyl oxalate (1.0 eq) dropwise to the mixture while stirring and maintaining a low temperature.

-

Reaction : Allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Work-up : Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Isolation : The resulting dinitro-m-xylylpyruvic acid product will precipitate as a solid.

-

Purification : Collect the solid by filtration, wash thoroughly with water, and dry.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strong electron-withdrawing nitro groups activates an aromatic ring towards nucleophilic attack, facilitating Nucleophilic Aromatic Substitution (SNAr).[7][8] This reaction typically requires a good leaving group (like a halide) on the ring. While 2,4-Dinitro-m-xylene itself lacks a conventional leaving group, its derivatives (e.g., 2-chloro-4,6-dinitro-m-xylene) would be highly reactive towards nucleophiles. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9]

References

- 1. 2,4-Dinitro-m-xylene | 603-02-1 | Benchchem [benchchem.com]

- 2. CN105175269A - Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. When o-xylene is oxidised with alkaline \\[{\\text{KMn}}{{\\text{O}}_{\\text{4}}}\\] , the product is: A) Terephthalic acid B) Phthalic acid C) Benzoic acid D) Salicylic acid [vedantu.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 9. researchgate.net [researchgate.net]

A Technical Deep Dive into the Historical Applications of Dinitroxylenes in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitroxylenes (DNXs), a class of nitroaromatic compounds, have played a niche but significant role in the historical landscape of chemical research and industrial applications. While often overshadowed by their more famous cousin, trinitrotoluene (TNT), dinitroxylenes served as crucial intermediates in the synthesis of dyes and energetic materials, and their study contributed to a deeper understanding of aromatic chemistry. This technical guide provides an in-depth exploration of the historical applications of dinitroxylenes, focusing on their synthesis, properties, and key experimental methodologies from the late 19th and early 20th centuries.

Physicochemical Properties of Dinitroxylene Isomers

The nitration of the three isomers of xylene (ortho, meta, and para) can produce a variety of dinitroxylene isomers, each with distinct physical properties. A comprehensive compilation of these properties from historical chemical literature is crucial for understanding their separation and application. The following table summarizes key quantitative data for the most common dinitroxylene isomers.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2,4-Dinitro-m-xylene | C₈H₈N₂O₄ | 196.16 | 83-84 | ~300 (decomposes) | Slightly soluble in water; Soluble in ethanol, ether, benzene |

| 2,6-Dinitro-p-xylene | C₈H₈N₂O₄ | 196.16 | 124-125 | - | Soluble in hot ethanol, benzene |

| 3,5-Dinitro-o-xylene | C₈H₈N₂O₄ | 196.16 | 75-76 | - | Soluble in ethanol |

| 4,6-Dinitro-m-xylene | C₈H₈N₂O₄ | 196.16 | 93-94 | - | Soluble in ethanol |

| 2,3-Dinitro-p-xylene | C₈H₈N₂O₄ | 196.16 | 92-93 | - | Soluble in ethanol |

| 2,5-Dinitro-p-xylene | C₈H₈N₂O₄ | 196.16 | 147-148 | - | Slightly soluble in ethanol |

Historical Applications

The primary historical applications of dinitroxylenes were in the synthesis of dyes and as components in energetic materials.

Intermediates in Dye Synthesis

The reduction of dinitroxylenes yields diaminoxylenes (xylidines), which were valuable precursors in the burgeoning synthetic dye industry of the late 19th and early 20th centuries. These diaminoxylenes could be diazotized and coupled with various aromatic compounds to produce a range of azo dyes.

One notable application was in the synthesis of sulfur dyes. The reaction of dinitroxylenes or their corresponding amino derivatives with sulfur or sodium polysulfide in a heated environment produced complex, high-molecular-weight dyes. These dyes were valued for their fastness on cotton, although their exact chemical structures were often not fully elucidated at the time.

Caption: Synthesis pathways from dinitroxylenes to azo and sulfur dyes.

Energetic Materials

While not as widely used as TNT, certain dinitroxylene isomers, particularly trinitroxylene (TNX), found application as explosives. TNX, first synthesized in the 19th century, was considered a viable alternative to TNT in some contexts. The nitration of xylene to produce dinitro- and subsequently trinitroxylenes was a subject of considerable research, aiming to optimize yields and safety. The presence of methyl groups in the benzene ring influences the explosive properties and sensitivity of these compounds.

Key Experimental Protocols

The following sections detail the methodologies for key experiments involving dinitroxylenes as documented in historical chemical literature.

Synthesis of Dinitroxylenes via Nitration of Xylene

The direct nitration of xylene was the primary method for producing dinitroxylenes. The specific isomer distribution in the product mixture depended heavily on the starting xylene isomer and the reaction conditions.

Experimental Workflow for Nitration:

Caption: General experimental workflow for the synthesis of dinitroxylenes.

Methodology:

-

Preparation of the Nitrating Mixture: A cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 2:1 or 3:2 molar ratio) was prepared in a flask equipped with a stirrer and a thermometer. The preparation was conducted in an ice bath to dissipate the heat of mixing.

-

Nitration: The chosen xylene isomer was added dropwise to the stirred nitrating mixture, maintaining a low temperature (typically 0-10 °C) to control the reaction rate and prevent over-nitration to trinitroxylenes. The reaction mixture was stirred for a specified period after the addition was complete.

-

Isolation: The reaction mixture was then poured onto crushed ice, which caused the crude dinitroxylenes to precipitate as a solid.

-

Purification: The solid product was collected by filtration, washed with cold water to remove residual acid, and then with a dilute sodium carbonate solution to neutralize any remaining acid. The crude product was then purified by recrystallization from a suitable solvent, most commonly ethanol.

Reduction of Dinitroxylenes to Diaminoxylenes

The conversion of dinitroxylenes to diaminoxylenes was a critical step for their use as dye intermediates. The most common historical method was the use of a metal in an acidic medium.

Methodology:

-

Reaction Setup: A flask was charged with the dinitroxylene isomer and a metal, such as tin (Sn) or iron (Fe) filings.

-

Acid Addition: Concentrated hydrochloric acid (HCl) was added portion-wise to the flask. The reaction was often exothermic and required cooling to maintain control.

-

Reaction Completion: The mixture was heated, typically on a water bath, until the reaction was complete, indicated by the disappearance of the yellow color of the dinitroxylene.

-

Isolation: The resulting solution, containing the diaminoxylene as a hydrochloride salt, was made alkaline by the addition of a strong base, such as sodium hydroxide, to precipitate the free diamine.

-

Purification: The precipitated diaminoxylene was then isolated by filtration or steam distillation and could be further purified by recrystallization.

Conclusion

The historical applications of dinitroxylenes in chemical research, primarily as intermediates in the synthesis of dyes and as components of energetic materials, highlight their importance in the development of industrial organic chemistry. The experimental protocols for their synthesis and transformation, though rudimentary by modern standards, laid the groundwork for more advanced synthetic methodologies. While their direct use has diminished with the advent of more sophisticated and safer alternatives, the study of dinitroxylenes remains a valuable case study in the evolution of chemical science and technology.

Methodological & Application

Application Notes and Protocols: 2,4-Dinitro-m-xylene as a Key Intermediate in the Synthesis of Bis-Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,4-Dinitro-m-xylene as a precursor in the synthesis of bis-azo dyes. The protocols outlined below are based on established principles of diazotization and azo coupling reactions, providing a framework for the synthesis of a diverse range of chromophores from this versatile intermediate.

Introduction

2,4-Dinitro-m-xylene is a significant intermediate in the synthesis of various organic compounds, most notably in the dye industry. Its utility stems from the two nitro groups, which, upon reduction, yield 2,4-diamino-m-xylene. This diamine serves as a crucial building block for the creation of bis-azo dyes. The presence of two amino groups allows for the formation of two diazonium salt functionalities within the same molecule through a process called tetrazotization. These bis-diazonium salts are highly reactive electrophiles that can subsequently undergo coupling reactions with a variety of electron-rich aromatic compounds, such as phenols and naphthols, to generate bis-azo dyes. These dyes are characterized by the presence of two azo (-N=N-) chromophores, which often results in deep and intense colors.

Signaling Pathway: From 2,4-Dinitro-m-xylene to Bis-Azo Dyes

The overall synthetic pathway involves a two-step process: the reduction of the dinitro compound to a diamine, followed by the tetrazotization of the diamine and subsequent coupling to form the bis-azo dye.

Application of 2,4-Dinitro-m-xylene in the Synthesis of Aromatic Polyamides

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the utilization of 2,4-Dinitro-m-xylene as a precursor for the synthesis of aromatic polyamides. 2,4-Dinitro-m-xylene, a readily available nitroaromatic compound, is not directly polymerizable. However, it can be chemically transformed into a valuable aromatic diamine monomer, 2,4-diamino-m-xylene, through a catalytic hydrogenation process. This resulting diamine can then be polymerized with aromatic diacyl chlorides via low-temperature solution polycondensation to yield high-performance aromatic polyamides.

Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. These properties make them suitable for a wide range of applications, including advanced composites, protective apparel, and specialty industrial components. The incorporation of the unsymmetrical 2,4-diamino-m-xylene monomer can influence the polymer's solubility and processing characteristics.

The following protocols detail the synthesis of the 2,4-diamino-m-xylene monomer from 2,4-Dinitro-m-xylene and its subsequent polymerization with terephthaloyl chloride to produce a novel aromatic polyamide.

Experimental Protocols

Part 1: Synthesis of 2,4-Diamino-m-xylene Monomer

This protocol describes the reduction of 2,4-Dinitro-m-xylene to 2,4-diamino-m-xylene via catalytic hydrogenation.

Materials:

-

2,4-Dinitro-m-xylene

-

Methanol (MeOH)

-

Raney Nickel (or 5% Palladium on Carbon)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

High-pressure autoclave reactor

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry. Purge the reactor with nitrogen gas to remove any residual air and moisture.

-

Charging the Reactor: In the reactor, combine 2,4-Dinitro-m-xylene and methanol. A typical solvent-to-substrate ratio is 10:1 (v/w).

-

Catalyst Addition: Carefully add the Raney Nickel catalyst to the mixture. The catalyst loading is typically 5-10% by weight of the 2,4-Dinitro-m-xylene.

-

Hydrogenation: Seal the reactor and purge it again with nitrogen before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 MPa).

-

Reaction: Begin stirring the mixture and heat the reactor to the target temperature (e.g., 60-80 °C). Maintain the temperature and pressure for the duration of the reaction (typically 2-4 hours), monitoring hydrogen uptake.

-

Reaction Completion and Cooling: Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop the heating and allow the reactor to cool to room temperature.

-

Venting and Purging: Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a bed of celite to remove the catalyst.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.

-

Purification: The crude 2,4-diamino-m-xylene can be further purified by recrystallization or vacuum distillation to obtain a high-purity monomer suitable for polymerization.

Part 2: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of an aromatic polyamide from 2,4-diamino-m-xylene and terephthaloyl chloride.

Materials:

-

2,4-Diamino-m-xylene (freshly purified)

-

Terephthaloyl chloride

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Methanol

-

Nitrogen gas (N₂)

-

Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

-

Dropping funnel

Procedure:

-

Monomer Dissolution: In the three-necked flask, dissolve a pre-weighed amount of 2,4-diamino-m-xylene in anhydrous NMP under a nitrogen atmosphere. The concentration of the monomer in the solvent is typically around 10-15% (w/v).

-

Addition of Acid Scavenger: To the stirred solution, add a stoichiometric amount of anhydrous pyridine. Pyridine acts as an acid scavenger to neutralize the HCl gas produced during the polymerization.

-

Diacyl Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous NMP in the dropping funnel. Add the terephthaloyl chloride solution dropwise to the stirred diamine solution at room temperature.

-

Polymerization: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. An increase in viscosity will be observed as the polymerization proceeds.

-

Polymer Precipitation: Pour the viscous polymer solution into a non-solvent such as methanol with vigorous stirring. This will cause the polyamide to precipitate.

-

Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and pyridine hydrochloride.

-

Drying: Dry the purified aromatic polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Presentation

Table 1: Summary of Reaction Parameters and Polymer Properties

| Parameter | Value |

| Monomer Synthesis (Reduction) | |

| Substrate | 2,4-Dinitro-m-xylene |

| Catalyst | Raney Nickel |

| Solvent | Methanol |

| Hydrogen Pressure | 1-3 MPa |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 2-4 hours |

| Yield of 2,4-diamino-m-xylene | >95% (typical) |

| Polymer Synthesis (Polycondensation) | |

| Diamine Monomer | 2,4-diamino-m-xylene |

| Diacyl Chloride Monomer | Terephthaloyl chloride |

| Solvent | N-Methyl-2-pyrrolidone (NMP) |

| Acid Scavenger | Pyridine |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Polymer Yield | >90% (typical) |

| Inherent Viscosity* | 0.5 - 1.5 dL/g (typical) |

*Inherent viscosity is a measure of the polymer's molecular weight and is typically measured in a concentrated sulfuric acid solution at a specific concentration and temperature.

Mandatory Visualization

Caption: Overall workflow for the synthesis of an aromatic polyamide from 2,4-Dinitro-m-xylene.

Caption: Chemical reaction schemes for monomer and polymer synthesis.

Application Notes and Protocols: Synthesis of 2,4-diamino-m-xylene from 2,4-dinitro-m-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-diamino-m-xylene is a valuable diamine intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. Its production via the reduction of 2,4-dinitro-m-xylene is a critical chemical transformation. These application notes provide detailed protocols for the synthesis of 2,4-diamino-m-xylene, focusing on catalytic hydrogenation methods. The information is intended to guide researchers in the efficient and safe laboratory-scale synthesis of this compound.

Chemical Reaction Pathway

The fundamental transformation involves the reduction of the two nitro groups of 2,4-dinitro-m-xylene to amino groups. This is typically achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst.

Caption: Chemical transformation of 2,4-dinitro-m-xylene to 2,4-diamino-m-xylene.

Experimental Protocols

Two primary catalytic systems are detailed below: a Nickel-based catalyst and a Palladium on Carbon (Pd/C) catalyst. The choice of catalyst may depend on available equipment, safety considerations, and desired reaction kinetics.

Protocol 1: Hydrogenation using a Nickel Catalyst

This protocol is adapted from a procedure for a structurally similar compound, the hydrogenation of 2,4,6-trimethyl-m-dinitrobenzene, and is expected to provide high yields.

Materials:

-

2,4-dinitro-m-xylene

-

Nickel catalyst (e.g., Raney® Nickel)

-

Methanol (reagent grade)

-

Nitrogen gas (for inerting)

-

Hydrogen gas

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Caption: Workflow for the catalytic hydrogenation of 2,4-dinitro-m-xylene.

-

Reactor Setup: In a suitable high-pressure autoclave, add 2,4-dinitro-m-xylene and methanol. A typical solvent ratio is approximately 10-15 mL of methanol per gram of dinitro compound.

-

Catalyst Addition: Carefully add the Nickel catalyst. A typical catalyst loading is 5-10% by weight relative to the 2,4-dinitro-m-xylene.

-

Inerting: Seal the autoclave and purge the system first with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

Reaction:

-

Begin stirring and heat the mixture to 60°C.

-

Introduce hydrogen gas, pressurizing the reactor to 1-3 MPa.

-

Increase the temperature to 80°C. The reaction is exothermic, so monitor the temperature closely.

-

Continue the reaction until the hydrogen uptake ceases, indicating the completion of the reduction.

-

Maintain the reaction conditions for an additional hour to ensure full conversion.

-

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.

-

The filtrate, containing the product, is concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting crude 2,4-diamino-m-xylene can be purified by crystallization from a suitable solvent system (e.g., water-ethanol mixture) or by vacuum distillation.

-

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol offers an alternative catalytic system widely used for nitro group reductions.

Materials:

-

2,4-dinitro-m-xylene

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or similar)

-

Filtration apparatus (e.g., Celite® pad on a sintered glass funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve 2,4-dinitro-m-xylene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst. A typical loading is 1-5 mol% of palladium relative to the substrate.

-

Hydrogenation:

-

Connect the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by hydrogen uptake.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,4-diamino-m-xylene.

-

Purify the product as described in Protocol 1.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that yields are highly dependent on the specific reaction conditions and purity of the starting material.

| Parameter | Protocol 1 (Ni Catalyst) | Protocol 2 (Pd/C Catalyst) |

| Catalyst | Nickel (e.g., Raney® Ni) | 10% Palladium on Carbon |

| Catalyst Loading | 5-10 wt% | 1-5 mol% Pd |

| Solvent | Methanol | Ethanol or Ethyl Acetate |

| Temperature | 80°C | Room Temperature |

| Pressure | 1-3 MPa | 1-4 atm |

| Reported Yield | > 90% | Typically high, >90% |

| Purity | > 99% (after purification) | High (after purification) |

*Based on analogous reactions and general principles of catalytic hydrogenation. Actual results may vary.

Characterization of 2,4-diamino-m-xylene

The identity and purity of the synthesized 2,4-diamino-m-xylene can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The appearance of N-H stretching bands (typically in the range of 3300-3500 cm⁻¹) and the disappearance of the NO₂ stretching bands (around 1530 and 1350 cm⁻¹) are indicative of a successful reduction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: Comparison with the literature value for pure 2,4-diamino-m-xylene.

Safety Precautions

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate safety equipment.

-

Catalysts: Both Raney Nickel and Palladium on Carbon can be pyrophoric, especially when dry. Handle these catalysts with care, preferably under an inert atmosphere or as a slurry in a solvent.

-

Reagents and Product: 2,4-dinitro-m-xylene is a toxic and potentially explosive compound. 2,4-diamino-m-xylene is a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Note: Analysis of 2,4-Dinitro-m-xylene by High-Performance Liquid Chromatography (HPLC)

Application Note: Gas Chromatographic Separation of Dinitroxylene Isomers

Application Notes and Protocols: 2,4-Dinitro-m-xylene as a Reference Standard in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-Dinitro-m-xylene as a reference standard in pharmaceutical analysis. This document is intended to guide researchers, scientists, and drug development professionals in the proper handling, application, and analysis of this compound for quality control and impurity profiling.

Introduction

2,4-Dinitro-m-xylene is a dinitrated derivative of m-xylene. In the context of pharmaceutical analysis, it can serve as a valuable reference standard for several applications, primarily in the quantification of related impurities in drug substances or as an internal standard in chromatographic assays. Its distinct chemical structure and physical properties allow for reliable detection and quantification. As a reference standard, it is crucial for the validation of analytical methods and for ensuring the quality and consistency of pharmaceutical products.

Chemical and Physical Properties:

| Property | Value |

| Chemical Name | 1,3-Dimethyl-2,4-dinitrobenzene |

| Synonyms | 2,4-Dinitro-m-xylene |

| CAS Number | 603-02-1 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Appearance | Yellowish crystalline solid |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and dichloromethane. Sparingly soluble in water. |

Applications in Pharmaceutical Analysis

2,4-Dinitro-m-xylene is primarily used in the following analytical applications:

-

Quantification of Impurities: It can be used as a reference standard to identify and quantify structurally related impurities in active pharmaceutical ingredients (APIs) or finished drug products, particularly those synthesized using xylene-based starting materials or intermediates.

-